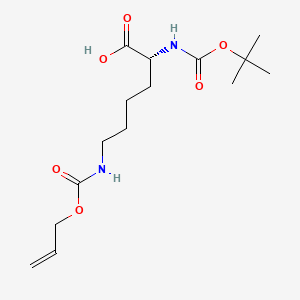
N-Boc-N'-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt is a compound with the molecular formula C27H49N3O6 and a molecular weight of 511.7 g/mol. It is a derivative of D-lysine, an amino acid, and is often used in peptide synthesis and other chemical applications. The compound is characterized by its white crystalline powder appearance and high purity (≥ 99.9%).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt involves the protection of the amino groups of D-lysine. The process typically includes the following steps:
Protection of the α-amino group: The α-amino group of D-lysine is protected using a tert-butoxycarbonyl (Boc) group.
Protection of the ε-amino group: The ε-amino group is protected using an allyloxycarbonyl (Aloc) group.
Formation of the ammonium salt: The protected D-lysine is then reacted with dicyclohexylamine to form the dicyclohexyl ammonium salt.
Industrial Production Methods
Industrial production methods for N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection steps and the use of high-purity reagents to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Boc and Aloc protecting groups under specific conditions.
Substitution reactions: The compound can participate in substitution reactions where the protected amino groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Boc groups can be removed using acidic conditions (e.g., trifluoroacetic acid), while Aloc groups can be removed using palladium-catalyzed hydrogenation.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include deprotected D-lysine derivatives and substituted lysine compounds.
Wissenschaftliche Forschungsanwendungen
N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt has several scientific research applications:
Peptide synthesis: It is used as a building block in the synthesis of peptides and proteins.
Chemical biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicinal chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt involves its role as a protected amino acid derivative. The Boc and Aloc groups protect the amino groups during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected to reveal the free amino groups, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-N’-allyloxycarbonyl-L-lysine dicyclohexyl ammonium salt: Similar in structure but derived from L-lysine instead of D-lysine.
N-Boc-N’-allyloxycarbonyl-D-lysine: Lacks the dicyclohexyl ammonium component.
Uniqueness
N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt is unique due to its dual protection of the amino groups and its formation as a dicyclohexyl ammonium salt. This dual protection allows for selective deprotection and functionalization, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
327156-93-4; 327156-94-5 |
|---|---|
Molekularformel |
C15H26N2O6 |
Molekulargewicht |
330.381 |
IUPAC-Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H26N2O6/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m1/s1 |
InChI-Schlüssel |
WSUYYYMWIGBPJO-LLVKDONJSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


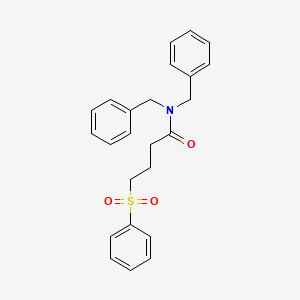
![4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2565862.png)
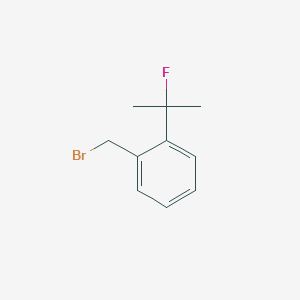
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565866.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B2565867.png)
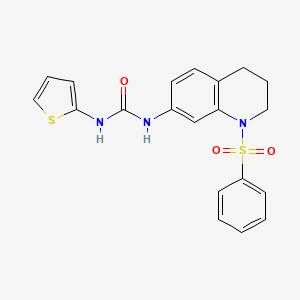
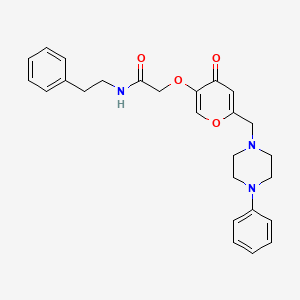
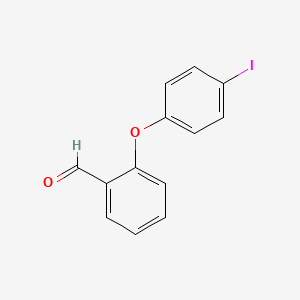
![N-cyclopropyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2565873.png)
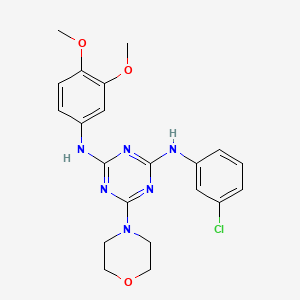
![2-({[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}SULFANYL)PYRIDINE](/img/structure/B2565875.png)
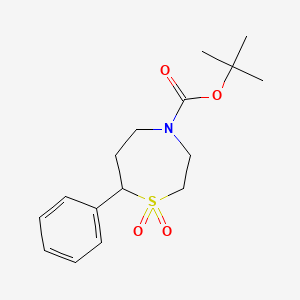
![ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2565878.png)
![4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one](/img/structure/B2565880.png)
